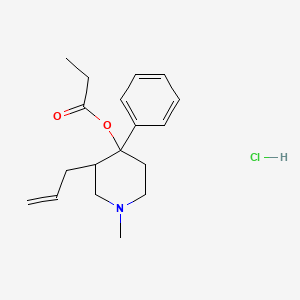
Imidazolidine, 2-pentafluoroethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidine, 2-pentafluoroethyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the broader class of imidazolidines, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the pentafluoroethyl group enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Imidazolidines are traditionally prepared by the condensation reaction of 1,2-diamines and aldehydes . For the synthesis of 2-pentafluoroethyl-imidazolidine, the reaction typically involves the use of pentafluoroethyl aldehyde and ethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of imidazolidine derivatives often employs continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids, can further improve the reaction rate and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: Imidazolidine, 2-pentafluoroethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the pentafluoroethyl group can be replaced by other functional groups using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperature range: 0-25°C.
Reduction: Lithium aluminum hydride; temperature range: -10-25°C.
Substitution: Sodium hydride, organolithium compounds; temperature range: -78-25°C.
Major Products Formed:
Oxidation: Imidazolidinones.
Reduction: Amines.
Substitution: Various substituted imidazolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Imidazolidine, 2-pentafluoroethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of imidazolidine, 2-pentafluoroethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the pentafluoroethyl group enhances its binding affinity and specificity towards certain enzymes and receptors . Additionally, its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry .
Comparación Con Compuestos Similares
Imidazolidine: The parent compound, which lacks the pentafluoroethyl group, is less reactive and has different chemical properties.
Imidazolidin-2-one: A related compound that contains a carbonyl group, making it more prone to nucleophilic attack.
Imidazoline: A partially saturated derivative of imidazole, which has different pharmacological properties and applications.
Uniqueness: Imidazolidine, 2-pentafluoroethyl- stands out due to the presence of the pentafluoroethyl group, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and specificity, such as in the development of pharmaceuticals and specialty chemicals .
Propiedades
Número CAS |
28462-90-0 |
|---|---|
Fórmula molecular |
C5H7F5N2 |
Peso molecular |
190.11 g/mol |
Nombre IUPAC |
2-(1,1,2,2,2-pentafluoroethyl)imidazolidine |
InChI |
InChI=1S/C5H7F5N2/c6-4(7,5(8,9)10)3-11-1-2-12-3/h3,11-12H,1-2H2 |
Clave InChI |
XXWNWAHFOVJIQF-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(N1)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)
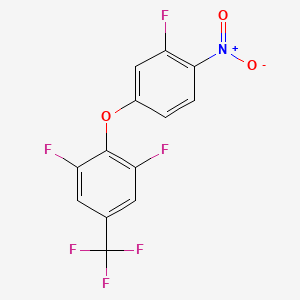
![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)

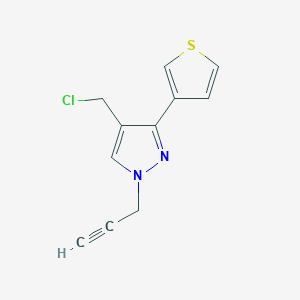
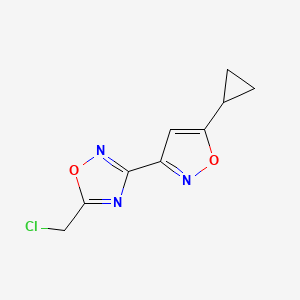
![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
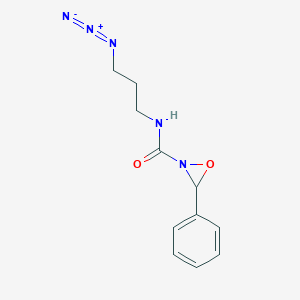
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)
![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)
![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)
